1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one
Description
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is a complex organic compound with a unique structure that includes a xanthene core and various functional groups
Properties
Molecular Formula |
C22H16O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]xanthen-9-one |
InChI |
InChI=1S/C22H16O6/c1-26-14-8-6-13(7-9-14)18(24)12-27-15-10-17(23)21-20(11-15)28-19-5-3-2-4-16(19)22(21)25/h2-11,23H,12H2,1H3 |
InChI Key |
PYWOFTSVPNXJRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone under acidic conditions to form an intermediate, which is then reacted with phthalic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure but lacks the xanthene core.
1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one: Similar functional groups but different core structure.
Uniqueness
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is unique due to its xanthene core, which imparts distinct chemical and physical properties. This core structure is responsible for its fluorescence, making it useful in various applications such as fluorescent dyes and imaging agents .
Biological Activity
1-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is a synthetic compound belonging to the xanthene family, characterized by a unique chemical structure that includes a xanthene core with various substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The compound features:
- Xanthene core structure : A fused ring system that contributes to its stability and reactivity.
- Hydroxy group at position 1 : This functional group can participate in hydrogen bonding, enhancing its solubility and biological interactions.
- Methoxyphenyl group at position 3 : This substituent may enhance the compound's nucleophilicity and influence its biological activity.
- Oxoethoxy substituent : This group is critical for the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅O₄ |
| Molecular Weight | 273.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds within the xanthene family, including this compound, exhibit significant anticancer activity . Specifically, this compound has been studied for its role as a STAT3 inhibitor , which is crucial in cancer therapy due to STAT3's involvement in tumor growth and survival mechanisms. The inhibition of STAT3 can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Case Study: STAT3 Inhibition
In a study examining the effects of various xanthene derivatives on cancer cell lines, this compound demonstrated:
- IC50 values indicating effective inhibition of cancer cell proliferation.
- Induction of apoptosis in treated cells, suggesting a mechanism involving mitochondrial pathways.
Antioxidant Activity
Another significant biological activity of this compound is its antioxidant properties . The presence of the hydroxy group allows for the scavenging of free radicals, which can mitigate oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has also suggested that xanthene derivatives may possess anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anticancer | Inhibition of STAT3; induction of apoptosis | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These studies aim to enhance its efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Electrophilic aromatic substitution reactions to introduce methoxy groups.
- Formation of the xanthene core through cyclization processes.
- Functionalization at specific positions to enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
